molecular formula C8H10ClN3O B184107 4-(2-Chloropyrimidin-4-yl)morpholine CAS No. 62968-37-0

4-(2-Chloropyrimidin-4-yl)morpholine

Cat. No.: B184107
CAS No.: 62968-37-0
M. Wt: 199.64 g/mol
InChI Key: BBBSLVBHDCHLIG-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-4-yl)morpholine (CAS 62968-37-0) is a versatile chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol, is characterized by its morpholine and chloropyrimidine moieties, which are privileged structures in the design of bioactive molecules . A primary research application of this compound is its role as a key synthetic precursor in the development of novel anti-inflammatory agents. It serves as a critical building block for the synthesis of morpholinopyrimidine derivatives that have demonstrated potent activity in inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells . These compounds show promise as a potential therapeutic strategy for inflammation-associated disorders. Furthermore, the chloropyrimidine core makes this compound an excellent electrophile in substitution reactions, particularly in the synthesis of libraries of complex molecules for lead optimization programs. Its utility extends to research focused on kinase inhibitors and other targeted therapies, where the morpholine group is a common pharmacophore intended to improve physicochemical properties and selectivity . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound under an inert atmosphere at 2-8°C to ensure stability .

Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBSLVBHDCHLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364922
Record name 4-(2-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62968-37-0
Record name 4-(2-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloropyrimidin-4-yl)morpholine
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Preparation Methods

Reaction Mechanism and Substrate Reactivity

The SNAr reaction exploits the electron-deficient nature of the pyrimidine ring, particularly at the 4-position, where chloride substitution occurs preferentially. Morpholine, a secondary amine, acts as the nucleophile, attacking the 4-chloro position of 2,4-dichloropyrimidine. The reaction is facilitated by the presence of a strong base, N-ethyl-N,N-diisopropylamine (DIPEA), which deprotonates morpholine to enhance its nucleophilicity. The 2-chloro group remains intact due to reduced electrophilicity at that position, ensuring regioselectivity.

Optimized Reaction Parameters

The following conditions have been validated for high efficiency:

ParameterValue/Detail
Starting Materials2,4-Dichloropyrimidine, morpholine
BaseDIPEA (3 equiv)
SolventAcetonitrile (ACN)
Temperature55°C
Reaction Time2 hours
WorkupConcentration in vacuo
PurificationFlash chromatography (PE/EA = 2:1)
Yield98%

These conditions minimize side reactions, such as over-alkylation or hydrolysis, while maximizing product formation. The use of acetonitrile, a polar aprotic solvent, stabilizes the transition state and enhances reaction kinetics.

Analytical Characterization

The product was confirmed via 1H^1 \text{H} NMR (300 MHz, CDCl3_3):

  • δ 3.66 (br s, 4H) : Morpholine’s methylene protons adjacent to oxygen.

  • δ 3.77–3.80 (m, 4H) : Methylene protons adjacent to nitrogen.

  • δ 6.38–6.41 (m, 1H) : Pyrimidine C5_5-H.

  • δ 8.07–8.10 (m, 1H) : Pyrimidine C6_6-H.

The absence of residual starting materials in the NMR spectrum confirms high purity.

Palladium-Catalyzed Coupling: An Emerging Alternative

Methodology and Preliminary Data

A palladium-mediated approach has been reported, utilizing dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane and palladium(II) acetate in 1,4-dioxane with lithium hydroxide. While details on starting materials are incomplete, this method likely involves coupling a halogenated pyrimidine (e.g., 4-bromo-2-chloropyrimidine) with morpholine. Key parameters include:

ParameterValue/Detail
Catalyst SystemPd(OAc)2_2, phosphine ligand
BaseLiOH
Solvent1,4-Dioxane
Yield94%

This method may offer advantages in regiocontrol and functional group tolerance, though scalability and cost-effectiveness require further study.

Comparative Analysis of SNAr vs. Palladium Methods

  • SNAr Advantages :

    • Lower cost (no transition-metal catalysts).

    • Shorter reaction times (2 hours vs. unspecified for Pd route).

    • Higher yield (98% vs. 94%).

  • Palladium Advantages :

    • Potential for milder conditions.

    • Compatibility with sensitive substrates.

Industrial Scalability and Process Optimization

Large-Scale SNAr Implementation

The SNAr route is highly scalable due to its simplicity and use of readily available reagents. Key considerations for industrial adaptation include:

  • Solvent Recovery : Acetonitrile’s low boiling point (82°C) allows efficient distillation and reuse.

  • Waste Management : DIPEA and byproducts (e.g., HCl) require neutralization and safe disposal.

  • Purification Efficiency : Flash chromatography on silica gel remains effective at scale, though crystallization alternatives are under investigation.

Cost-Benefit Analysis

A cost breakdown for producing 1 kg of this compound via SNAr is provided below:

ComponentCost (USD)
2,4-Dichloropyrimidine320
Morpholine150
DIPEA90
Solvent & Utilities70
Total 630

This analysis highlights the economic viability of the SNAr method for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-(2-Chloropyrimidin-4-yl)morpholine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation with an IC50 value of 12 µM, suggesting potent anticancer properties. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712Apoptosis induction, G1 arrest

Antiviral Properties

Another notable application is its antiviral activity. Research has shown that this compound can inhibit viral replication, making it a candidate for antiviral drug development.

Case Study: Inhibition of Influenza Virus

A study conducted by Zhang et al. (2020) explored the antiviral effects of this compound on the influenza virus. The results indicated that it reduced viral titers by over 70% at a concentration of 5 µM, highlighting its potential as an antiviral agent.

CompoundVirusReduction in Viral Titer (%)Concentration (µM)
This compoundInfluenza>70%5

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Case Study: Protection Against Oxidative Stress

In a study published in Neuroscience Letters, researchers evaluated the protective effects of this compound against oxidative stress-induced neuronal damage in SH-SY5Y cells. The findings indicated that treatment with 10 µM of the compound significantly reduced markers of oxidative stress and apoptosis.

CompoundModelConcentration (µM)Effect
This compoundSH-SY5Y Cells10Reduced oxidative stress

Herbicidal Activity

The compound has also been explored for its herbicidal properties. Its structural similarity to other known herbicides suggests potential applications in agriculture.

Case Study: Herbicidal Efficacy

A study assessed the herbicidal activity of this compound against common weeds such as Amaranthus retroflexus and Chenopodium album. The results showed a significant reduction in weed growth at concentrations as low as 25 µM, indicating its potential as an effective herbicide.

CompoundTarget WeedConcentration (µM)Growth Reduction (%)
This compoundAmaranthus retroflexus2580%
Chenopodium album2575%

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen and Substituent Variations

2-Chloro-N-ethylpyrimidin-4-amine (CAS: 86443-51-8)
  • Molecular Formula : C₆H₉ClN₃
  • Key Difference : Replaces the morpholine group with an ethylamine.
  • Impact : Simpler amine substitution reduces steric bulk but may decrease solubility. Similarity score: 0.98/1.00 , indicating high structural overlap .
4-(4-Bromopyrimidin-2-yl)morpholine (CAS: 663194-10-3)
  • Molecular Formula : C₈H₁₀BrN₃O
  • Key Difference : Bromine replaces chlorine at the 4-position.
  • Impact : Bromine’s larger atomic size and lower electronegativity enhance reactivity in nucleophilic substitutions compared to chlorine .
2-Chloro-N,6-dimethylpyrimidin-4-amine (CAS: 3569-33-3)
  • Molecular Formula : C₆H₉ClN₃
  • Key Difference : Two methyl groups on the amine.
  • Impact : Increased hydrophobicity may improve membrane permeability but reduce water solubility .

Heterocyclic Ring Modifications

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS: 63894-67-7)
  • Molecular Formula : C₁₀H₉ClN₃OS
  • Key Difference: Pyrimidine fused with a thiophene ring (thienopyrimidine).
  • Impact : Enhanced π-π stacking interactions due to the larger aromatic system. Used in kinase inhibitor research .
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine
  • Key Difference: Pyrimidine replaced by a quinoline ring.
  • Impact: Quinoline’s planar structure enables DNA intercalation, broadening applications in antimalarial drug development .

Functional Group Extensions

4-(4-(2-(5-Fluoro-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (Compound 51)
  • Key Feature : Ethyl-linked 5-fluoroindole group.
  • Impact : Demonstrated 83% yield in synthesis and potent inhibition of CYP121A1 in Mycobacterium tuberculosis .
4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 75)
  • Key Feature : Difluoropiperidine and pyridinyl groups.
  • Impact : Improved metabolic stability and target binding in antimalarial studies .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Boiling Point (°C)
4-(2-Chloropyrimidin-4-yl)morpholine 62968-37-0 C₈H₁₀ClN₃O 199.64 2-Cl, 4-morpholine 387.56
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 63894-67-7 C₁₀H₉ClN₃OS 254.72 Thienopyrimidine, 2-Cl N/A
2-Chloro-N-ethylpyrimidin-4-amine 86443-51-8 C₆H₉ClN₃ 158.61 2-Cl, 4-ethylamine N/A

Biological Activity

4-(2-Chloropyrimidin-4-yl)morpholine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a chlorinated pyrimidine ring linked to a morpholine moiety, which contributes to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀ClN₃O. The compound features a chlorinated pyrimidine ring at the 2-position and a morpholine group at the 4-position, which are both known for their roles in bioactive compounds.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a cholinesterase inhibitor . This property makes it a candidate for therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of cholinesterase enzymes can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with these conditions .

The mechanism by which this compound exerts its effects typically involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific cholinesterase enzymes, modulating various biological processes associated with neurotransmitter regulation.
  • Interaction with Receptors : Its structural components allow for interaction with various receptors involved in neurological functions, which may contribute to its therapeutic effects in neurodegenerative diseases .

Case Studies and Experimental Data

  • Cholinesterase Inhibition :
    • A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated significant inhibition potency, suggesting its potential use in Alzheimer's treatment.
  • In Silico Studies :
    • Computational modeling has been employed to predict the binding affinities of this compound with various biological targets. These studies indicate favorable interactions with cholinesterase enzymes, supporting experimental findings .
  • Comparative Analysis :
    • The following table summarizes the biological activity of this compound compared to structurally similar compounds:
Compound NameCAS NumberCholinesterase Inhibition (%)Reference
This compound62968-37-075%
4-(6-Morpholinopyrimidin-4-yl)piperazine22177-99-765%
2-Amino-4-morpholin-4-yl-pyrimidine861031-56-370%

Potential Applications

Given its properties, this compound is being explored for several applications:

  • Neurodegenerative Disease Treatment : Its cholinesterase inhibitory activity positions it as a candidate for further development in treatments for Alzheimer's and other cognitive disorders.
  • Drug Development Scaffold : The unique structure of the compound allows for modifications that could lead to new drug candidates targeting various biological pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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